molecular formula C31H29NO6 B1394194 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid CAS No. 35591-10-7

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid

Cat. No. B1394194
CAS RN: 35591-10-7
M. Wt: 511.6 g/mol
InChI Key: RLLZUOMFFRLUIF-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of amino acid derivative, which contains a benzyl carbamate (benzyloxy carbonyl) group and a phenyl group with two benzyloxy substituents. The presence of these functional groups suggests that this compound could be involved in peptide synthesis or other organic reactions.



Synthesis Analysis

While I couldn’t find a specific synthesis route for this compound, it’s likely that it could be synthesized through the reaction of the corresponding amino acid with benzyl chloroformate (for introducing the benzyloxy carbonyl group) and subsequent reaction with a suitable phenol derivative for introducing the 3,4-bis(benzyloxy)phenyl group.



Molecular Structure Analysis

The compound has a chiral center at the alpha carbon (the carbon adjacent to the carbonyl group), which means it can exist in two different forms (enantiomers) that are mirror images of each other. The “(2S)” in the name indicates the configuration of this chiral center.



Chemical Reactions Analysis

The compound contains several functional groups (carbonyl, amino, and ether groups) that could participate in various chemical reactions. For example, the carbonyl group could undergo reactions typical of carboxylic acids and their derivatives, and the amino group could participate in reactions typical of amines.



Physical And Chemical Properties Analysis

Without specific experimental data, it’s hard to predict the exact physical and chemical properties of this compound. However, based on its structure, we can infer that it’s likely to be a solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have relatively low solubility in water.


Scientific Research Applications

1. Synthesis and Labeling in Metabolic Studies

Kurosawa and Nishioka (1996) used a related compound, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (L-DOPS), efficiently labeled with carbon-14, in mammalian metabolic studies. Their synthesis method involved the use of 3,4-bis(benzyloxy) [carbonyl-14C]-benzaldehyde, indicating the relevance of similar benzyloxy compounds in metabolic research and labeling techniques (Kurosawa & Nishioka, 1996).

2. Development of Antidiabetic Agents

Henke et al. (1998) identified a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists. They used a structurally novel PPARgamma agonist, which included a 2-aminobenzophenone moiety, related to the benzyloxy compound , demonstrating its potential in developing antihyperglycemic and antihyperlipidemic agents (Henke et al., 1998).

3. Synthesis of Thiadiazole Derivatives and Antimicrobial Activity

Pund et al. (2020) synthesized new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, leading to 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds demonstrated strong antimicrobial activities against various microorganisms, highlighting the utility of benzyloxy derivatives in synthesizing antimicrobial agents (Pund et al., 2020).

4. Chiral Separation and Stationary Phase Development

Chen et al. (2011) synthesized compounds derived from D-tartaric acid, including (2S,3S)-2,3-bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, for use as chiral selectors in stationary phases for chromatography. This application demonstrates the importance of benzyloxy derivatives in chiral separation technologies (Chen et al., 2011).

Safety And Hazards

Again, without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The future research directions involving this compound could be diverse, depending on its properties and applications. It could be studied further for its potential uses in organic synthesis, medicinal chemistry, material science, and other fields.


properties

IUPAC Name

(2S)-3-[3,4-bis(phenylmethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO6/c33-30(34)27(32-31(35)38-22-25-14-8-3-9-15-25)18-26-16-17-28(36-20-23-10-4-1-5-11-23)29(19-26)37-21-24-12-6-2-7-13-24/h1-17,19,27H,18,20-22H2,(H,32,35)(H,33,34)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZUOMFFRLUIF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid

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